molecular formula C10H11ClN2O B13055758 (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

Cat. No.: B13055758
M. Wt: 210.66 g/mol
InChI Key: YBTLHKWJILOTNP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a nitrile group, an amino group, and a substituted aromatic ring, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and ®-3-aminopropanenitrile.

    Reaction Conditions: The key reaction involves the condensation of 2-chloro-4-methoxybenzaldehyde with ®-3-aminopropanenitrile under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for mixing, heating, and cooling to ensure consistent reaction conditions.

    Quality Control: Employing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Similar structure but with a methyl group instead of a methoxy group.

    (3R)-3-Amino-3-(2-chloro-4-ethoxyphenyl)propanenitrile: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

(3R)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m1/s1

InChI Key

YBTLHKWJILOTNP-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)[C@@H](CC#N)N)Cl

Canonical SMILES

COC1=CC(=C(C=C1)C(CC#N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.